5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid
Overview
Description
“5,5’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . It is notable as a starting material for the production of various organic compounds .
Chemical Reactions Analysis
The chemical reactions of “5,5’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid” are likely to be similar to those of biphenyl and its derivatives. Biphenyls undergo electrophilic substitution reactions .
Scientific Research Applications
Application in Synthetic Organic Chemistry and Natural Products
- Field : Synthetic Organic Chemistry and Natural Products .
- Summary : Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
- Methods : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .
- Results : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Application in Anticonvulsant Agents
- Field : Medicinal Chemistry .
- Summary : A new series of 5,5’-dimethyl- and 5,5’-diphenylhydantoin-conjugated hemorphin derivatives were synthesized as potential anticonvulsants and for the blockade of sodium channels .
- Methods : The derivatives were obtained as C-terminal amides via solid-phase peptide synthesis, an Fmoc-strategy using 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
- Results : The most active compound Ph-5 showed 100% efficacy against the 6 Hz-induced psychomotor seizures at a dose of 1.0 μg and tonic seizures in the MES test at a lower dose of 0.5 μg .
Application in OLEDs and Liquid Crystals
- Field : Material Science .
- Summary : Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for basic liquid crystals .
- Methods : The production of OLEDs and liquid crystals involves complex processes that require precise control over the molecular structure and arrangement of the materials .
- Results : The use of biphenyl derivatives in these applications has led to the development of more efficient and durable display technologies .
Application in Surface Coating Applications
- Field : Industrial Chemistry .
- Summary : A class of fused ring, such as thioxanthone, dibenzothiophene, and thianthrene are applied as cationic photo-initiator, specifically for usage in surface coating applications, for example, varnishes and inks .
- Methods : The production of these coatings involves the synthesis of specific biphenyl derivatives and their application as photo-initiators .
- Results : These coatings have improved properties such as resistance to wear and environmental conditions .
Application in Antipyretic Drugs
- Field : Medicinal Chemistry .
- Summary : Biphenyl derivatives have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
- Methods : The production of these drugs involves the synthesis of specific biphenyl derivatives .
- Results : These drugs have been effective in reducing fever and inflammation .
Application in Photo-Initiators for Surface Coatings
- Field : Industrial Chemistry .
- Summary : A class of fused ring, such as thioxanthone, dibenzothiophene, and thianthrene are applied as cationic photo-initiator, specifically for usage in surface coating applications, for example, varnishes and inks .
- Methods : The production of these coatings involves the synthesis of specific biphenyl derivatives and their application as photo-initiators .
- Results : These coatings have improved properties such as resistance to wear and environmental conditions .
properties
IUPAC Name |
2-(2-carboxy-5-methylphenyl)-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-3-5-11(15(17)18)13(7-9)14-8-10(2)4-6-12(14)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNISHLIXGFFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C2=C(C=CC(=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292988 | |
Record name | 5,5'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
CAS RN |
93012-36-3 | |
Record name | 93012-36-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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